4-methyl-N-(1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-methyl-N-(1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that contains both thiazole and thiadiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development .
Preparation Methods
The synthesis of 4-methyl-N-(1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of thiazole derivatives with thiadiazole derivatives under specific conditions. One common method involves the use of microwave irradiation to facilitate the reaction, which is an eco-friendly approach that reduces the use of solvents and catalysts . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
4-methyl-N-(1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and thiadiazole rings.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings.
Scientific Research Applications
4-methyl-N-(1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of agrochemicals, dyes, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 4-methyl-N-(1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer cells, it may induce apoptosis by interacting with cellular proteins involved in the apoptotic pathway .
Comparison with Similar Compounds
4-methyl-N-(1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide can be compared with other similar compounds such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
The uniqueness of this compound lies in its combined thiazole and thiadiazole rings, which confer a broad spectrum of biological activities and make it a versatile compound for various applications.
Properties
Molecular Formula |
C7H6N4OS2 |
---|---|
Molecular Weight |
226.3 g/mol |
IUPAC Name |
4-methyl-N-(1,3-thiazol-2-yl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C7H6N4OS2/c1-4-5(14-11-10-4)6(12)9-7-8-2-3-13-7/h2-3H,1H3,(H,8,9,12) |
InChI Key |
ZWUAKQKETJIXCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
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